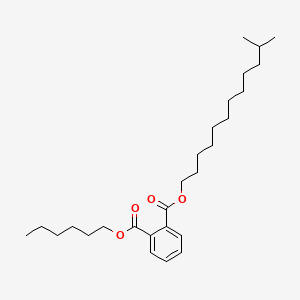

Hexyl isotridecyl phthalate

Description

Properties

CAS No. |

85851-89-4 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

1-O-hexyl 2-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C27H44O4/c1-4-5-6-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-10-8-7-9-11-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |

InChI Key |

KFKFOSIUAMETNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Chemistry and Manufacturing Processes

Esterification Reactions for Hexyl Isotridecyl Phthalate (B1215562) Production

The synthesis of a mixed-ester phthalate such as Hexyl Isotridecyl Phthalate involves reacting phthalic anhydride (B1165640) with a blend of the two corresponding alcohols. While simply reacting the anhydride with a mixture of the alcohols is possible, it results in a statistical distribution of products, including the two symmetrical diesters (dihexyl phthalate and diisotridecyl phthalate) alongside the desired asymmetric this compound. google.com

A more controlled and efficient method involves a sequential reaction. In this approach, phthalic anhydride is first reacted with the lower molecular weight alcohol (hexyl alcohol) to predominantly form the hexyl monoester of phthalic acid. google.com This intermediate is then reacted with the higher molecular weight alcohol (isotridecyl alcohol) in the presence of a catalyst to complete the esterification, yielding a product with a high concentration of the desired mixed ester. google.com The reaction sequence is as follows:

Monoester Formation: Phthalic anhydride reacts with hexyl alcohol in a fast, non-catalytic step.

Diester Formation: The resulting hexyl hydrogen phthalate (monoester) reacts with isotridecyl alcohol, in an equilibrium reaction, to form this compound and water. researchgate.net

Hexyl alcohol, typically 1-hexanol, is a primary C6 aliphatic alcohol. As a primary alcohol, it readily participates in esterification reactions. The first stage of the synthesis, the formation of the monoester from phthalic anhydride and 1-hexanol, is a very fast and practically irreversible reaction that can occur even at temperatures below 100°C. researchgate.net The nucleophilic oxygen of the alcohol's hydroxyl group attacks one of the carbonyl carbons of the phthalic anhydride molecule, leading to the opening of the anhydride ring and the formation of the hexyl hydrogen phthalate intermediate.

Isotridecyl alcohol is a high-boiling, branched-chain primary alcohol, which is a complex mixture of C13 isomers. atamanchemicals.comslideshare.net Its main industrial application is as a precursor for the production of plasticizers, including phthalates. atamanchemicals.com Due to its larger size and branched structure compared to hexyl alcohol, its reactivity in esterification can be slightly lower due to steric hindrance. In the synthesis of this compound, it is introduced in the second stage to react with the hexyl monoester intermediate. The reaction is an equilibrium process, and the removal of water is essential to drive the reaction toward the formation of the final diester product. researchgate.net

While the initial formation of the monoester is rapid and non-catalytic, the second esterification step requires a catalyst to achieve high conversion in a reasonable timeframe. researchgate.net Conventional catalysts include strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid, but these can lead to side reactions and product discoloration at the high temperatures required. researchgate.netresearchgate.net Therefore, organometallic compounds, particularly those based on titanium, are widely used in industrial settings. google.comgoogle.com

Titanium alkoxides, such as tetrabutyl titanate or titanium isopropoxide, are highly effective Lewis acid catalysts for esterification. researchgate.netacs.orgepa.gov These catalysts function by coordinating to the carbonyl oxygen of the monoester's carboxylic acid group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isotridecyl alcohol.

The general mechanism involves:

Activation of the monoester by the titanium alkoxide catalyst.

Nucleophilic attack by isotridecyl alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Elimination of water and regeneration of the catalyst.

The catalytic activity of titanium alkoxides is high, and they are less corrosive and produce fewer colored byproducts compared to strong acid catalysts. researchgate.net In some industrial applications, mixed metal systems, such as combinations of titanium alkoxides and tin carboxylates, have been shown to exhibit synergistic effects, leading to improved reaction rates compared to either catalyst used alone. acs.org

| Catalyst Type | Example | Typical Reaction Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | 140-160°C | High activity, low cost | Corrosive, side reactions, product discoloration google.com |

| Metal Alkoxide | Tetrabutyl Titanate (TBT) | 180-230°C | High conversion, fewer byproducts, less corrosive researchgate.netgoogle.com | Higher cost, sensitive to water |

Optimizing the industrial production of this compound is crucial for maximizing yield, minimizing reaction time, and ensuring product quality. catalysts.com Key parameters that are controlled during the manufacturing process include temperature, reactant molar ratio, catalyst concentration, and the efficient removal of water.

Temperature: The reaction is typically carried out at elevated temperatures, generally ranging from 180°C to 260°C, to ensure a high reaction rate. google.comgoogle.com The temperature profile may be ramped up during the course of the reaction to maintain a steady rate of water removal.

Catalyst Concentration: The amount of catalyst is a critical variable. While a higher concentration increases the reaction rate, it also increases costs and can complicate the purification process. Typical concentrations for titanium catalysts are in the range of 0.05% to 0.3% by weight of the reactants.

Water Removal: The continuous removal of water formed during the second esterification step is arguably the most critical optimization parameter. google.com This is typically achieved by maintaining the reaction mixture at its boiling point under atmospheric or reduced pressure, allowing the water to distill off, often as an azeotrope with the excess alcohol. google.com Efficient mixing is essential to facilitate the transfer of water from the liquid phase to the vapor phase. google.com

| Parameter | Typical Range/Condition | Purpose |

|---|---|---|

| Temperature | 180 - 260 °C | Increase reaction rate google.comgoogle.com |

| Alcohol : Anhydride Molar Ratio | 2.1:1 to 5.0:1 | Shift equilibrium to favor product formation google.com |

| Pressure | Atmospheric or Vacuum | Control boiling point and facilitate water removal google.com |

| Water Removal | Continuous Distillation | Drive the reversible reaction to completion google.com |

Process Optimization for Industrial Scale Synthesis

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter in the synthesis of phthalate esters as it directly influences the reaction rate. The esterification reaction is typically carried out at temperatures ranging from 150°C to 280°C. google.com More specifically, for the synthesis of phthalates with longer alcohol chains, the reaction temperature is often maintained between 205°C and 215°C. researchgate.net Increasing the temperature generally accelerates the reaction, but excessively high temperatures can lead to undesirable side reactions, such as the dehydration of alcohols to form ethers or olefins, and degradation of the final product. mdpi.com

The reaction is often performed under conditions that facilitate the removal of water, which is formed during the esterification process. This is crucial for driving the reaction to completion. wikipedia.org Maintaining a pressure that allows for the boiling of the reaction mixture helps in the continuous removal of water through azeotropic distillation. google.com The process can be carried out at atmospheric pressure, with the reaction temperature being a key determinant of the reaction's progress. aip.org For certain processes, especially those involving volatile alcohols, the reaction might be conducted under autogenous pressure in a sealed reactor to prevent the loss of reactants. nih.govacs.org

The interplay between temperature and pressure is vital for optimizing the yield and purity of the final product. The selection of the optimal temperature and pressure conditions depends on several factors, including the specific alcohols used, the type of catalyst, and the design of the reactor.

Table 1: Influence of Temperature on Phthalate Esterification

| Temperature Range (°C) | General Effect on Reaction | Potential Issues |

| 120-150 | Moderate reaction rate, suitable for some phthalate syntheses. aip.org | May be too slow for less reactive, long-chain alcohols. |

| 150-280 | Commonly employed range for industrial production. google.com | Increased potential for side reactions at higher end of range. |

| 180-260 | Preferred range for certain catalyzed esterification processes. google.com | Requires careful control to avoid product degradation. |

| 205-215 | Optimal for the synthesis of some higher molecular weight phthalates. researchgate.net | Specific to certain catalyst and reactant combinations. |

Advanced Synthesis Methodologies for Phthalate Esters

Research into the synthesis of phthalate esters continues to evolve, with a focus on developing more efficient, selective, and environmentally benign processes. These advancements often center on the exploration of novel catalysts and reaction pathways that can overcome the limitations of traditional methods.

Exploration of Novel Reaction Pathways and Reagents

One area of investigation involves the use of alternative catalysts to the traditionally used sulfuric acid. While effective, sulfuric acid can lead to corrosion and the formation of colored byproducts, complicating the purification process. google.com Lewis acids, such as ferric chloride (FeCl₃), have been explored as catalysts that can promote the nucleophilic addition of alcohols to phthalic anhydride under milder conditions, potentially at temperatures as low as 50°C or 100°C. researchgate.net Other metal-based catalysts, including those based on titanium, zirconium, and tin, are also utilized in industrial processes. google.com

The development of solid acid catalysts is another significant area of research. These catalysts, such as sulfated titanium dioxide or zeolites, offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion. kuleuven.besciforum.net For instance, hydrophobic H-beta zeolites have been shown to be effective in the hydrolysis of phthalate esters, a reverse reaction to esterification, which indicates their potential applicability in the synthesis under appropriate conditions. kuleuven.be Fly ash, a waste product from coal combustion, has also been investigated as a low-cost, heterogeneous catalyst for esterification, containing a mixture of metal oxides like alumina, iron oxide, and silica. nih.govacs.org

Furthermore, enzymatic catalysis presents a green alternative to traditional chemical synthesis. Lipases, for example, can be used to catalyze the esterification of phthalic anhydride. umw.edu This approach offers high selectivity and operates under mild reaction conditions, although the cost and stability of the enzyme can be limiting factors.

Asymmetric synthesis methodologies are also being explored, particularly for producing specific stereoisomers of chiral phthalates. This can involve the use of chiral catalysts or enzymatic resolutions to obtain enantiomerically pure products. umw.edunih.govumw.edu For instance, N-heterocyclic carbenes have been used as organocatalysts for the enantioselective synthesis of certain phthalidyl esters. nih.gov

Table 2: Comparison of Catalytic Systems for Phthalate Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | Sulfuric Acid, p-Toluenesulfonic Acid | High catalytic activity at moderate temperatures. google.com | Corrosive, difficult to separate, can lead to byproducts. google.com |

| Lewis Acids | Ferric Chloride, Titanium Alkoxides | Can operate under milder conditions, high efficiency. google.comresearchgate.net | May require specific handling, potential for metal contamination. |

| Solid Acids | Zeolites, Sulfated Metal Oxides | Easily separable, reusable, less corrosive. kuleuven.besciforum.net | Can have lower activity than liquid acids, potential for pore diffusion limitations. |

| Enzymes | Lipases | High selectivity, mild reaction conditions, environmentally friendly. umw.edu | Higher cost, potential for denaturation, slower reaction rates. |

| Organocatalysts | N-Heterocyclic Carbenes | Can facilitate asymmetric synthesis, metal-free. nih.gov | May have a narrower substrate scope and require specific reaction conditions. |

Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical first step in the analytical process for Hexyl Isotridecyl Phthalate (B1215562). The primary goal is to isolate the analyte from the complex sample matrix and concentrate it to a level suitable for instrumental analysis. mdpi.com The choice of extraction technique depends on the physicochemical properties of the sample matrix (e.g., water, soil, sediment) and the target analyte.

A variety of extraction methods have been developed and applied for the determination of phthalates in environmental samples. These methods aim to efficiently transfer the target analytes from the sample matrix to a solvent, which can then be analyzed.

Liquid-liquid extraction (LLE) is a conventional and widely used technique for extracting phthalates from aqueous samples. researchgate.net This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net For phthalate analysis, common solvents include n-hexane, dichloromethane, and mixtures of hexane and acetone. researchgate.netceon.rs

Key parameters that influence LLE efficiency include the choice of solvent, the solvent-to-sample volume ratio, pH of the aqueous sample, and the agitation method. researchgate.netceon.rs Vigorous shaking is often employed to maximize the contact surface area between the two phases and facilitate the transfer of the analyte. ceon.rs While LLE can achieve high recovery rates, often exceeding 80%, it can be time-consuming and require large volumes of organic solvents. researchgate.netresearchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

|---|---|---|---|---|

| Solvent | n-Hexane | Dichloromethane | Hexane:Acetone (1:1) | researchgate.netceon.rs |

| Agitation | Hand Shaking | Vortexing | Ultrasonication | ceon.rs |

| Extraction Time | 5 min | 10 min | 15 min | ceon.rs |

Solid-phase extraction (SPE) is a popular alternative to LLE that offers several advantages, including reduced solvent consumption, higher sample throughput, and the ability to handle a wide range of sample matrices. mdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent material that selectively retains the analytes of interest. The retained analytes are then eluted with a small volume of a suitable solvent. dergipark.org.tr For phthalate analysis, C18 and hydrophilic-lipophilic balance (HLB) sorbents are commonly used. mdpi.commdpi.com

Solid-phase microextraction (SPME) is a solvent-free, miniaturized version of SPE. nih.gov It utilizes a fused silica fiber coated with a polymeric stationary phase to extract analytes from a sample. The fiber can be directly exposed to the sample (direct immersion) or to the headspace above the sample. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

| Technique | Sorbent/Coating | Target Analytes | Matrix | Reference |

|---|---|---|---|---|

| SPE | C18 | Various Phthalates | Water | mdpi.com |

| SPE | HLB | Various Phthalates | Water | mdpi.com |

| SPME | Polydimethylsiloxane (PDMS) | Phthalate Esters | Water | nih.gov |

Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is a rapid and efficient method for extracting analytes from solid and semi-solid samples. thermofisher.com ASE utilizes elevated temperatures (typically 50-200°C) and pressures (around 1500 psi) to increase the extraction efficiency of organic solvents. thermofisher.comthermofisher.com The high temperature enhances the solubility and diffusion of the analytes, while the high pressure maintains the solvent in its liquid state, allowing for rapid extraction. thermofisher.com

For the analysis of phthalates in environmental matrices like soil and sediment, ASE has been shown to provide comparable or even better recoveries than traditional methods like Soxhlet extraction, with the significant advantages of reduced solvent consumption and shorter extraction times. researchgate.net A common solvent system for ASE of phthalates is a mixture of dichloromethane and acetone. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Dichloromethane:Acetone (1:1, v/v) | nih.gov |

| Temperature | 100 °C | nih.gov |

| Pressure | 1500 psi | thermofisher.comnih.gov |

| Static Time | 5 min | thermofisher.com |

Soxhlet extraction is a classical and robust technique for the extraction of analytes from solid matrices. acgpubs.org It involves continuously washing the sample with a condensed solvent, allowing for exhaustive extraction. While effective, Soxhlet extraction is often characterized by long extraction times (several hours) and the consumption of large volumes of organic solvents. acgpubs.orgresearchgate.net

For phthalate analysis in materials like PVC plastic, dichloromethane is a commonly used extraction solvent. researchgate.netresearchgate.net Despite the development of more modern techniques, Soxhlet extraction remains a standard method in some applications due to its reliability and high extraction efficiency. acgpubs.org

A significant challenge in the analysis of phthalate esters, including Hexyl Isotridecyl Phthalate, is the ubiquitous presence of these compounds in the laboratory environment. mdpi.com Phthalates are commonly found in a wide range of laboratory materials, including solvents, reagents, glassware, and plasticware, leading to a high risk of sample contamination and elevated background levels. mdpi.comcdc.gov

To minimize contamination, rigorous cleaning of all glassware and equipment is essential. cdc.gov This often involves washing with specific solvents and baking at high temperatures to remove any residual organic contaminants. Using high-purity solvents and reagents is also crucial. Furthermore, minimizing the number of sample preparation steps can help reduce the chances of introducing external contamination. cdc.gov The complexity of the sample matrix itself can also pose challenges, potentially requiring additional cleanup steps after the initial extraction to remove interfering substances before instrumental analysis. nih.gov

Challenges in Sample Preparation for Phthalate Ester Analysis

Minimizing Laboratory Contamination of Phthalate Esters

The accurate trace-level analysis of phthalate esters is frequently complicated by their ubiquitous presence in the laboratory environment, leading to a significant risk of sample contamination. oup.comepa.gov Phthalates, including this compound, are common plasticizers and can be found in a multitude of laboratory products, creating a "phthalate blank problem". oup.com Key sources of contamination include solvents, reagents, glassware, and other sample processing hardware. epa.gov

To mitigate this, a set of rigorous control measures is essential. A primary strategy is the avoidance of plastic materials wherever possible; glass, Teflon, aluminum, or stainless steel are preferable substitutes. oup.com All glassware must be meticulously cleaned, which involves rinsing with the last solvent used, followed by washing with detergent and hot water, and then rinsing with tap and distilled water. epa.gov For thermally stable materials, heating in a muffle furnace at 400°C for 15-30 minutes is recommended. epa.gov Alternatively, solvent rinses with acetone and pesticide-quality hexane can be employed. epa.gov

High-purity reagents and solvents are crucial to minimize interference. epa.gov It may even be necessary to purify solvents by distillation in all-glass systems. epa.gov Running laboratory reagent blanks is a fundamental practice to demonstrate that the analytical system and materials are free from interferences. epa.gov These blanks should be processed with each set of samples or whenever reagents are changed to safeguard against laboratory contamination. epa.gov

Furthermore, minimizing the number of steps in sample preparation and analysis can reduce the chances of contamination. mdpi.com Techniques like solid-phase microextraction (SPME) are advantageous as they can combine sampling, extraction, and enrichment into a single step, thereby reducing the risk of contamination. mdpi.com

Table 1: Strategies for Minimizing Phthalate Contamination

| Strategy | Description | Reference |

|---|---|---|

| Material Substitution | Replace plastic materials with glass, Teflon, aluminum, or stainless steel. | oup.com |

| Rigorous Glassware Cleaning | Sequential rinsing with solvent, detergent wash, water rinses, and either heat treatment (400°C) or rinsing with high-purity solvents. | epa.gov |

| Use of High-Purity Reagents | Employ high-purity solvents and reagents, with solvent distillation in all-glass systems if necessary. | epa.gov |

| Procedural Blanks | Regularly analyze reagent water blanks to monitor for contamination from the analytical system and glassware. | epa.gov |

| Simplified Procedures | Adopt analytical methods with fewer steps, such as solid-phase microextraction (SPME), to reduce handling and potential for contamination. | mdpi.com |

Strategies for Overcoming Matrix Interferences

Matrix interferences, caused by co-extracted contaminants from the sample, can significantly affect the accuracy and sensitivity of phthalate analysis. epa.gov The extent of these interferences varies depending on the complexity of the sample matrix. epa.gov Several strategies can be employed to overcome these challenges.

Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. fastercapital.com However, this may also lead to a decrease in sensitivity, making it unsuitable for detecting low-level analytes. fastercapital.com

Cleanup procedures are often necessary to remove interfering substances from the sample extract. epa.gov Solid-phase extraction (SPE) is a common technique used for this purpose. mdpi.com For instance, in the analysis of phthalates in gilthead sea bream, an additional cleanup step using SPE cartridges with sorbents like active carbon, alumina, and C-18 was required to remove interferences such as lipids and proteins. mdpi.com

Matrix-matched calibration is another effective strategy. This involves preparing calibration standards in a blank matrix that is similar to the sample being analyzed. This helps to compensate for the matrix effects that can enhance or suppress the analyte signal. fastercapital.com

For liquid chromatography-mass spectrometry (LC-MS) analysis, adjusting chromatographic conditions to improve the separation of the analyte from interfering substances is a primary strategy to suppress matrix effects. nih.gov Additionally, the use of a contamination trap, such as a reversed-phase HPLC column, can be implemented to delay the elution of phthalates originating from the mobile phase, thus separating them from the analytes in the sample. researchgate.net

Table 2: Methods to Overcome Matrix Interference in Phthalate Analysis

| Strategy | Description | Reference |

|---|---|---|

| Sample Dilution | Reducing the concentration of the sample matrix by adding a known volume of solvent. | fastercapital.com |

| Solid-Phase Extraction (SPE) | Using cartridges with specific sorbents to remove interfering compounds from the sample extract. | mdpi.com |

| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix that mimics the sample to compensate for matrix effects. | fastercapital.com |

| Chromatographic Separation | Optimizing chromatographic conditions to separate the analyte from co-eluting matrix components. | nih.gov |

| Contamination Traps (for LC-MS) | Employing a trap column to retain and delay phthalates from the mobile phase, separating them from the sample analytes. | researchgate.net |

Chromatographic and Spectrometric Detection Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the determination of phthalate esters due to its simplicity, speed, and cost-effectiveness. gcms.cz It provides valuable mass spectral information, which aids in the identification and quantification of these compounds. gcms.cz For phthalate analysis, GC-MS is often preferred over liquid chromatography-mass spectrometry (LC-MS) because it generally offers better chromatographic resolution. gcms.cz

A common characteristic in the electron ionization mass spectra of many phthalates is a base peak ion at m/z 149, which can make the identification and quantification of coeluting phthalates challenging. gcms.cz Therefore, good chromatographic separation is crucial. gcms.cz

The optimization of GC-MS parameters is critical for achieving the desired separation and sensitivity for specific phthalates like this compound. Pro EZGC gas chromatographic modeling software can be employed to determine the optimal stationary phases and conditions. restek.com A study comparing seven different stationary phases for the analysis of 37 phthalates, including this compound, provides a basis for parameter optimization. restek.com

The following table presents the GC parameters used in that comprehensive study, which can serve as a starting point for the analysis of this compound. restek.com

Table 3: GC-MS Parameters for the Analysis of a Mixture of 37 Phthalates, Including this compound

| Parameter | Setting |

|---|---|

| Columns | Rtx-440, Rxi-XLB, Rxi-5ms, Rtx-50, Rxi-35Sil MS, Rtx-CLPesticides, Rtx-CLPesticides2 (30 m x 0.25 mm x 0.25 µm) |

| Injection | 1 µL splitless, 4 mm single taper liner with wool |

| Inlet Temperature | 280 °C |

| Purge Flow | 40 mL/min |

| Purge Time | 1.0 min |

| Oven Program | 100 °C (hold 1 min) to 280 °C at 10 °C/min to 330 °C at 30 °C/min (hold 5 min) |

| Carrier Gas | Helium |

| Linear Velocity | 35 cm/sec constant |

| Detector | MS |

| Transfer Line Temp. | 290 °C |

| Analyzer Type | Quadrupole |

| Source Temp. | 230 °C |

| Quad Temp. | 150 °C |

| Electron Energy | 70 eV |

| Solvent Delay | 5.0 min |

| Tune Type | DFTPP |

| Ionization Mode | EI |

| Acquisition Range | 35 to 550 amu |

| Scan Time | 0.2 sec |

| Interscan Delay | 0.05 sec |

Under these conditions, the retention time of this compound was found to vary depending on the stationary phase used, as shown in the table below. restek.com

Table 4: Predicted Retention Times for this compound on Various GC Columns

| Column | Retention Time (min) |

|---|---|

| Rtx-440 | 29.176 |

| Rxi-XLB | 27.271 |

| Rxi-5ms | 24.523 |

| Rtx-50 | 28.189 |

| Rxi-35Sil MS | 27.965 |

| Rtx-CLPesticides | 23.224 |

| Rtx-CLPesticides2 | 26.336 |

The analysis of technical grade phthalate mixtures, such as this compound, is complicated by the presence of numerous isomers. gcms.cz Complete resolution of each individual isomer within such a group is often impossible with standard GC methods. gcms.cz The structural similarities among phthalate isomers can lead to co-elution, making their individual identification and quantification challenging, especially when they share a common base peak ion like m/z 149. gcms.cz

However, mass spectrometry offers a solution through the use of unique extracted ions for identification and quantification. gcms.cz For example, in the analysis of diisononyl phthalate, m/z 293 can be used, and for diisodecyl phthalate, m/z 307 is a characteristic ion. gcms.cz A similar approach would be necessary for the isomer mixture of this compound, requiring the identification of unique ions for its various branched isomers.

The choice of GC column can also influence the separation of isomers. Different stationary phases can alter the elution order of phthalates, which can aid in their differentiation. gcms.cz For instance, a study showed that the elution orders of several pairs of phthalates changed on an Rxi-35Sil MS phase compared to other columns. gcms.cz

Pyrolysis GC-MS is another technique that can aid in isomer differentiation. The thermal decomposition of phthalates can produce unique products depending on their structure. For example, an ortho-substituted phthalate generates phthalic anhydride (B1165640) upon pyrolysis, whereas a para-substituted phthalate can yield different products like 2-ethyl hexyl benzoate, allowing for their distinction. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS), particularly in its tandem mass spectrometry (LC-MS/MS) configuration, is a sensitive and selective method for the analysis of phthalates. sciex.coms4science.at While GC-MS may offer better resolution for some phthalates, LC-MS is particularly well-suited for the analysis of less volatile, higher molecular weight compounds. irbnet.de

A key challenge in LC-MS analysis of phthalates is background contamination from the LC system itself. s4science.at To address this, a trap column can be installed between the pump and the autosampler to retain any phthalates originating from the HPLC system. s4science.at In one method, an ACQUITY UPLC Isolator Column was used to separate background phthalate responses from the analytes in the sample. waters.com

LC-MS/MS methods for phthalate analysis often utilize a C18 column for separation and operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. sciex.com The precursor ion is typically the protonated molecule [M+H]+, and two compound-dependent fragment ions are monitored. sciex.com For many phthalates, the dominating fragment ions are protonated phthalic acid (m/z 167) and phthalic anhydride (m/z 149). sciex.com

The unique MRM3 mode can be applied to further enhance detection selectivity by monitoring for second-generation product ions, which is particularly useful for differentiating isomers and reducing interferences. sciex.com Additionally, technologies like Differential Mobility Spectrometry (DMS), such as SCIEX SelexION®, can be used to separate critical isomers. sciex.com

Table 5: General LC-MS/MS Parameters for Phthalate Analysis

| Parameter | Setting | Reference |

|---|---|---|

| LC System | Agilent 1200 or similar | sciex.com |

| Column | Phenomenex Kinetex C18 (100 x 4.6 mm; 2.6 µm) | sciex.com |

| Mobile Phase | Gradient of water with 10 mM ammonium acetate (B1210297) and methanol (B129727) | sciex.com |

| Flow Rate | 500 µL/min | sciex.com |

| MS System | SCIEX QTRAP 5500 or similar | sciex.com |

| Ion Source | Electrospray Ionization (ESI) | sciex.com |

| Ionization Mode | Positive | sciex.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | sciex.com |

Advanced LC Techniques for Phthalate Ester and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation and analysis of phthalate esters, including this compound. agilent.comgovst.edu These methods are often coupled with mass spectrometry (MS) for highly sensitive and selective detection.

Advanced LC-MS/MS methods have been developed for the rapid screening of phthalates. mdpi.com These methods often utilize precursor ion scans to detect any phthalate ester present in a sample. For most phthalate esters, a characteristic fragment ion is protonated phthalic anhydride, which appears at a mass-to-charge ratio (m/z) of 149. mdpi.com By scanning for precursors that generate this specific ion, analysts can identify potential phthalates in a complex mixture. For dimethyl phthalate, the characteristic base peak is at m/z 163. mdpi.com

UHPLC systems, often coupled with high-resolution mass spectrometry (HRMS) such as Q-Exactive Orbitrap MS, provide a robust platform for both targeted quantification and untargeted screening of phthalates and their metabolites. dphen1.com The high resolution and mass accuracy of these instruments allow for the determination of the elemental composition of ions, which greatly aids in the identification of unknown metabolites. nih.gov A typical UHPLC-HRMS method can simultaneously analyze a wide range of phthalates within a short run time of about 10 minutes. dphen1.com

The profiling of phthalate metabolites, which are the breakdown products of the parent compounds in biological systems, is crucial for human biomonitoring. Phthalates are metabolized in the body through hydrolysis to their primary monoesters, which can then be further oxidized. nih.gov LC-MS/MS is the preferred technique for quantifying these metabolites in biological matrices like urine. nih.govnih.gov The development of non-targeted analysis approaches using HRMS helps in discovering previously unknown metabolites, providing a more complete picture of exposure. nih.gov

Table 1: Comparison of LC-based Techniques for Phthalate Analysis

| Technique | Description | Advantages | Common Detector |

|---|---|---|---|

| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection. A widely used method for separating compounds. agilent.com | Robust, relatively low cost, suitable for routine analysis. researchgate.net | UV Detector |

| UHPLC | Ultra-High-Performance Liquid Chromatography. Uses smaller particle columns for faster and more efficient separations. agilent.com | Increased resolution, higher throughput, lower solvent consumption. agilent.com | UV, Diode Array Detector (DAD) |

| LC-MS/MS | Liquid Chromatography coupled with tandem Mass Spectrometry. mdpi.com | High sensitivity and selectivity, capable of structural elucidation and quantifying trace levels. nih.gov | Triple Quadrupole (QqQ), Ion Trap |

| UHPLC-HRMS | UHPLC coupled with High-Resolution Mass Spectrometry. dphen1.com | High mass accuracy (<5 ppm), enables identification of unknown compounds and untargeted screening. nih.gov | Orbitrap, Time-of-Flight (TOF) |

Capillary Electrophoresis (CE) in Phthalate Ester Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a valuable alternative and complementary method to HPLC for the analysis of ionic and neutral species. nih.gov In the context of phthalates, CE is particularly useful for separating isomers, which can be challenging for traditional chromatographic methods. researchgate.net

The separation in CE is based on the differential migration of analytes in an electric field. For phthalate analysis, Micellar Electrokinetic Chromatography (MECC), a mode of CE, is often employed. researchgate.net In MECC, surfactants are added to the buffer above their critical micelle concentration, forming micelles that act as a pseudostationary phase, enabling the separation of neutral compounds like phthalate esters.

Method development in CE involves optimizing various parameters, including the buffer pH, concentration, and the addition of modifiers like organic solvents (e.g., methanol) or cyclodextrins. researchgate.net For instance, the separation of phthalic acid isomers has been achieved using a borate buffer containing sodium dodecyl sulfate (SDS) as the surfactant and methanol as an organic modifier. researchgate.net The addition of cyclodextrins can further enhance the resolution of positional isomers by forming inclusion complexes with the analytes. researchgate.net

CE offers several advantages, including short analysis times, high separation efficiency, and low consumption of reagents and samples. nih.gov It is a powerful tool for resolving complex mixtures of phthalate derivatives and isomers, which is essential for accurate identification and quantification. researchgate.net

Quality Assurance and Quality Control in Phthalate Ester Analysis

Robust Quality Assurance (QA) and Quality Control (QC) procedures are essential for generating reliable and defensible data in the analysis of this compound. QA encompasses the systematic processes put in place to ensure that analytical testing meets predefined standards, while QC refers to the specific operational techniques and activities used to fulfill requirements for quality. fldata.com

Key QA/QC measures in a phthalate analysis laboratory include:

Method Blanks: Analyzing a sample free of the analyte to check for contamination from reagents, glassware, or the instrument. Phthalates are common environmental contaminants, making blank contamination a significant issue. nih.gov

Spiked Samples: Adding a known amount of the target analyte to a sample (matrix spike) or a clean matrix (blank spike) to assess the accuracy and recovery of the analytical method. nih.gov

Replicate Samples: Analyzing duplicate or triplicate samples to evaluate the precision of the method.

Calibration Checks: Regularly analyzing calibration standards to ensure the stability and accuracy of the instrument's response.

Development of Reference Materials and Analytical Standards for this compound

The availability of high-purity analytical standards and certified reference materials (CRMs) is fundamental for the accurate quantification of this compound. Analytical standards are highly purified compounds used for instrument calibration and analyte identification. sigmaaldrich.com Several chemical suppliers offer a wide range of phthalate standards, including neat compounds, single-component solutions, and multi-component mixes designed for various regulatory methods. accustandard.comaccustandard.com

Reference materials, and particularly CRMs, are used to validate analytical methods and assess their accuracy. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. While specific CRMs for this compound are not widely available, CRMs for other phthalates in matrices like fish muscle or milk powder have been used in interlaboratory studies to assess analytical accuracy. nih.gov The development of CRMs for a broader range of phthalates, including this compound, is crucial for improving data quality in environmental and biological monitoring. nih.gov

Table 2: Types of Standards and Reference Materials

| Type | Description | Primary Use |

|---|---|---|

| Neat Standard | A highly purified form of the chemical compound (solid or liquid). chiron.no | Preparation of stock and working calibration solutions. |

| Single-Component Solution | A solution containing a single, known concentration of the analyte in a specific solvent. accustandard.com | Instrument calibration, analyte identification (retention time). |

| Multi-Component Mix | A solution containing multiple phthalates at known concentrations. accustandard.comfujifilm.com | Simultaneous calibration for multiple analytes, method performance checks. |

| Isotope-Labeled Standard | A standard where one or more atoms are replaced by their stable isotope (e.g., Deuterium, Carbon-13). chiron.no | Used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. nih.gov |

| Certified Reference Material (CRM) | A material with certified property values and uncertainties, used for method validation and quality control. nih.govaccustandard.com | Assessing method accuracy, trueness, and ensuring traceability of results. |

Interlaboratory Comparison Studies and Method Validation

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. scispace.comnih.gov Validation studies establish key performance characteristics of a method, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov For example, a validation study for an HPLC method for phthalate analysis would involve determining the linear range of the calibration curve, the recovery of phthalates from spiked samples (accuracy), and the relative standard deviation (RSD) of repeated measurements (precision). scispace.comnih.gov

Emerging Analytical Approaches in Phthalate Ester Research

Research into the analysis of phthalate esters continues to evolve, with a focus on developing faster, more sensitive, and more comprehensive methods. nih.gov Emerging approaches aim to overcome the limitations of traditional methods, such as laborious sample preparation and the inability to detect unknown metabolites.

Miniaturized sample preparation techniques like dispersive liquid-liquid microextraction (DLLME) are gaining popularity. rsc.org These methods significantly reduce solvent consumption and extraction time compared to traditional liquid-liquid or solid-phase extraction. rsc.org

Another key area of development is in non-targeted and suspect screening analysis using high-resolution mass spectrometry. These approaches allow for the detection of a wide range of known and unknown contaminants in a single analysis, providing a more holistic view of chemical exposure. nih.gov

Advanced Mass Spectrometric and Molecular Spectroscopic Methods

Mass Spectrometry (MS): The coupling of gas chromatography (GC) and liquid chromatography (LC) with advanced mass spectrometers has revolutionized phthalate analysis. nih.govoregonstate.edu High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) and Orbitrap, provides highly accurate mass measurements, which facilitate the confident identification of analytes and their metabolites. dphen1.comnih.gov

Tandem mass spectrometry (MS/MS) is instrumental in both quantifying known phthalates and identifying unknown ones. By studying the fragmentation patterns of phthalate metabolites, researchers can identify diagnostic fragment ions that are characteristic of this class of compounds. nih.gov For example, many phthalate metabolites produce a specific ion at m/z 121.0295, corresponding to the deprotonated benzoate ion. nih.gov This knowledge can be used to develop filtering strategies in non-targeted analysis to specifically search for potential phthalate metabolites in complex HRMS datasets. nih.gov

Molecular Spectroscopy: Raman spectroscopy is an emerging molecular spectroscopic technique being explored for the analysis of phthalates. nih.gov It is a non-destructive technique that provides "fingerprint" information about a molecule's vibrational modes. While not as sensitive as MS-based methods for trace analysis, Raman spectroscopy offers advantages such as minimal or no sample preparation and rapid analysis. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are used to predict the Raman spectra of different phthalates, which aids in the interpretation of experimental data and the assignment of vibrational bands. nih.gov

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Benzyl (B1604629) butyl phthalate | BBP |

| Di-n-butyl phthalate | DBP |

| Dicyclohexyl phthalate | DCHP |

| Di(2-ethylhexyl) phthalate | DEHP |

| Diisobutyl phthalate | DiBP |

| Diisodecyl phthalate | DIDP |

| Diisononyl phthalate | DiNP |

| Dimethyl phthalate | DMP |

| Di-n-hexyl phthalate | DNHP |

| Di-n-octyl phthalate | DNOP |

| Di-n-pentyl phthalate | DPP |

| Diethyl phthalate | DEP |

| Dipropyl phthalate | DPrP |

| Mono-(2-ethylhexyl) phthalate | MEHP |

| Bis(2-methoxyethyl) phthalate | DMEP |

| Diisopentyl phthalate | DIPP |

| n-Pentyl isopentyl phthalate | PIPP |

| Bisphenol A | BPA |

| Anthracene | |

| Sodium dodecyl sulfate | SDS |

| Acetonitrile | |

| Methanol | |

| n-Hexane | |

| Carbon tetrachloride | |

| Chloroform | |

| Chlorobenzene |

Application of Chemometrics for Data Evaluation

In the analytical landscape of this compound and other related high-molecular-weight phthalates, chemometrics emerges as a powerful discipline for extracting meaningful information from complex chemical data. The inherent challenges in the analysis of these compounds, such as co-eluting isomers and matrix interferences, necessitate the use of advanced statistical and mathematical models to ensure accurate and reliable quantification and identification.

Chemometrics integrates multivariate data analysis with chemical measurements to overcome the limitations of traditional univariate approaches. For the analysis of this compound, which often exists as a complex mixture of isomers, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) generate large and intricate datasets. Chemometric methods are then employed to deconstruct this data, resolve overlapping signals, and identify underlying patterns that would otherwise remain obscured.

Principal Component Analysis (PCA) for Exploratory Data Analysis

Principal Component Analysis (PCA) is a fundamental and widely used chemometric tool for exploratory data analysis. It reduces the dimensionality of complex datasets while retaining the most significant variance. In the context of this compound analysis, PCA can be applied to GC-MS or LC-MS data to:

Identify Sample Groupings: Differentiate between samples based on their phthalate profiles, which can be indicative of different sources of contamination or product formulations.

Detect Outliers: Identify anomalous samples that may require further investigation.

For instance, in a study analyzing various plastic materials for the presence of different phthalates, PCA could effectively cluster samples based on the type of polymer and the specific mixture of plasticizers used. The loading plots from the PCA would reveal which specific phthalate isomers are the key differentiators between the sample groups.

Multivariate Resolution Methods for Deconvoluting Co-eluting Peaks

A significant challenge in the chromatographic analysis of this compound and other technical-grade phthalates is the co-elution of isomers. Traditional peak integration methods often fail to accurately quantify individual components in such cases. Multivariate resolution methods, such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), provide a powerful solution to this problem.

MCR-ALS is a self-modeling mixture analysis method that can resolve the pure elution and spectral profiles of individual components from an unresolved mixture measurement. The application of MCR-ALS to GC-MS data of co-eluting phthalate isomers can:

Separate Overlapping Chromatographic Peaks: Numerically separate the signals of isomers that are not fully resolved by the chromatographic column.

Extract Pure Mass Spectra: Reconstruct the individual mass spectra of the co-eluting compounds, aiding in their positive identification.

Enable Accurate Quantification: Determine the concentration of each resolved isomer.

Research has demonstrated the successful application of MCR-ALS in resolving complex mixtures of other structurally similar compounds, a technique directly applicable to the analysis of this compound isomers.

Partial Least Squares (PLS) Regression for Predictive Modeling

Partial Least Squares (PLS) regression is a versatile chemometric technique used to build predictive models, even when the predictor variables are numerous and highly correlated, as is often the case with spectral or chromatographic data. In the analysis of this compound, PLS can be utilized for:

Quantitative Analysis in Complex Matrices: Develop calibration models that relate the instrumental response (e.g., GC-MS data) to the concentration of this compound, even in the presence of interfering compounds.

Modeling Phthalate Migration: Predict the migration of this compound from plastic materials into food or other contact substances under various conditions (e.g., temperature, time, fat content).

For example, a PLS model could be trained on a set of samples with known concentrations of this compound and their corresponding GC-MS chromatograms. This model could then be used to predict the concentration of the phthalate in unknown samples with a high degree of accuracy.

Detailed Research Findings

While specific studies focusing exclusively on the chemometric evaluation of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for other phthalates and complex mixtures. Research on the migration of various phthalates from plastic packaging into food simulants has successfully employed chemometric approaches to model and predict the extent of migration under different conditions. researchgate.net These studies often involve creating experimental designs to test multiple variables simultaneously and then using multivariate analysis to interpret the complex data and build predictive models.

One study on the migration behavior of nine different phthalate plasticizers from PVC films into a fatty food simulant utilized GC-MS analysis coupled with chemometric methods. researchgate.net The researchers found that the chromatographic peaks of diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), which are structurally similar to this compound, were significantly overlapped. To resolve this, they applied a continuous wavelet transform (CWT) to the data, which successfully deconvoluted the noisy, overlapped peaks. They then used a non-negative least squares (NNLS) method to develop migration models for the phthalates. The results indicated that the migration of a specific plasticizer is proportional to its content and the presence of other plasticizers, and that temperature is a critical factor. researchgate.net This research highlights the power of chemometrics to overcome analytical challenges and provide a deeper understanding of the behavior of complex phthalate mixtures.

Interactive Data Table: Illustrative Example of PCA in Phthalate Analysis

The following interactive table provides a hypothetical dataset to illustrate how Principal Component Analysis (PCA) can be used to differentiate between plastic samples based on their phthalate content. In this scenario, ten plastic samples were analyzed by GC-MS for the presence of five different phthalate isomers, including a hypothetical this compound isomer. The peak areas for each phthalate are recorded. PCA is then applied to this data to reduce its dimensionality and visualize the relationships between the samples.

Instructions:

Click on the column headers to sort the data.

Observe how the PCA scores (PC1 and PC2) group the samples. Samples with similar phthalate profiles will have similar PCA scores and will cluster together in a scatter plot of PC1 vs. PC2.

| Sample ID | Polymer Type | Phthalate 1 (Peak Area) | Phthalate 2 (Peak Area) | This compound Isomer (Peak Area) | Phthalate 4 (Peak Area) | Phthalate 5 (Peak Area) | PC1 Score | PC2 Score |

| Sample 1 | PVC | 1200 | 850 | 1500 | 300 | 100 | -2.5 | 1.2 |

| Sample 2 | PVC | 1150 | 870 | 1550 | 320 | 110 | -2.3 | 1.5 |

| Sample 3 | PVC | 1250 | 830 | 1480 | 290 | 90 | -2.6 | 1.0 |

| Sample 4 | PE | 50 | 100 | 80 | 900 | 1200 | 3.1 | -2.5 |

| Sample 5 | PE | 60 | 110 | 90 | 950 | 1250 | 3.5 | -2.8 |

| Sample 6 | PE | 40 | 90 | 70 | 880 | 1180 | 2.9 | -2.3 |

| Sample 7 | PP | 400 | 1500 | 500 | 450 | 300 | -0.5 | 2.8 |

| Sample 8 | PP | 420 | 1550 | 510 | 460 | 310 | -0.3 | 3.0 |

| Sample 9 | Mixed | 800 | 600 | 900 | 600 | 500 | 0.2 | -0.9 |

| Sample 10 | Mixed | 750 | 650 | 850 | 580 | 480 | 0.0 | -1.0 |

In this illustrative data, we would expect the PVC samples to cluster together, the PE samples to form another distinct cluster, and the PP and Mixed samples to be located elsewhere on the PCA plot, demonstrating the ability of chemometrics to classify materials based on their chemical composition.

Environmental Occurrence and Distribution Studies

Ubiquitous Presence of Phthalate (B1215562) Esters in Global Environments

Phthalate esters are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various polymer products. Due to their extensive use and the fact that they are not chemically bound to the polymer matrix, PAEs are readily released into the environment, leading to their ubiquitous presence in virtually all environmental compartments across the globe. nih.govacs.orgnih.gov These compounds are frequently detected in the atmosphere, water bodies, sediments, and soil, from industrialized urban centers to remote ecosystems. acs.orgnih.gov Their widespread distribution is a result of continuous release from a multitude of sources during the manufacturing, use, and disposal of consumer and industrial products. nih.govresearchgate.net The primary phthalates that are most commonly studied and detected in the environment include bis(2-ethylhexyl) phthalate (DEHP), di-n-butyl phthalate (DBP), and diethyl phthalate (DEP). acs.orgnih.gov Urbanization and industrial activities are significant drivers for the increased discharge of these compounds into the environment. acs.org

The atmosphere serves as a primary pathway for the global transport and distribution of phthalate esters. researchgate.net Once released, these semi-volatile organic compounds (SVOCs) can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. nih.gov This partitioning between the gas and particle phases is a critical factor influencing their atmospheric transport, deposition, and fate. nih.govnih.gov

The distribution between the two phases is largely governed by the compound's physicochemical properties, such as its vapor pressure and octanol-air partition coefficient (Koa), as well as environmental conditions like temperature and the concentration of airborne particles. nih.govacs.org Lower molecular weight phthalates with higher vapor pressures tend to be more prevalent in the gas phase, while higher molecular weight phthalates are more likely to be associated with particulate matter. nih.gov This association with airborne particles facilitates their long-range atmospheric transport to remote regions, far from their original sources. wikipedia.org

Atmospheric deposition, through both wet (rain and snow) and dry processes, is a significant mechanism by which phthalates are transferred from the atmosphere to terrestrial and aquatic ecosystems. researchgate.net Studies have shown that changing meteorological conditions, such as monsoon seasons, can significantly impact the air-sea exchange and deposition of these compounds. researchgate.net While some phthalates like DEP and dimethyl phthalate (DMP) are considered persistent during atmospheric transport, others such as DEHP and DBP can be degraded more rapidly through photolysis. nih.gov

Indoor environments are significant reservoirs of phthalate esters, often exhibiting concentrations that are substantially higher than those found outdoors. nih.govaaqr.orgvnu.edu.vn This is due to the extensive use of phthalate-containing products in indoor settings, including vinyl flooring, wallpapers, furniture, electronics, and a wide array of consumer goods. nih.govnih.govmdpi.com Phthalates are continuously emitted from these materials into the indoor air and subsequently partition between the gas phase, airborne particles, and settled dust. acs.org

The dynamics of indoor phthalate concentrations are influenced by several factors. Temperature is a key driver, with higher temperatures leading to increased volatilization of PAEs from source materials, resulting in higher airborne concentrations. acs.orgnih.gov Occupant activities, such as cooking, can also significantly impact the levels of certain phthalates, particularly those with lower vapor pressures like DEHP, by generating particulate matter to which they can adsorb. acs.org Building characteristics, such as the presence of polyvinyl chloride (PVC) flooring and wall coverings, have been directly linked to higher concentrations of specific phthalates like DEHP and benzyl (B1604629) butyl phthalate (BBzP) in indoor dust. nih.gov Ventilation rates also play a role in the concentration and distribution of these compounds within indoor spaces. researchgate.net

Due to these factors, indoor dust has been identified as a major sink and a significant pathway for human exposure to phthalates. nih.govnih.gov

Table 1: Concentration of Common Phthalate Esters in Indoor Air and Dust from Various Studies

| Phthalate Ester | Location/Study | Matrix | Concentration Range | Median/Mean Concentration |

|---|---|---|---|---|

| DEHP | Global Review (26 countries) | Indoor Dust | Not specified | 316 µg/g (median) nih.gov |

| DEHP | Swedish Homes | Indoor Dust | Not specified | 0.77 mg/g (median) nih.gov |

| DBP, DEHP | Global Review (2007-2017) | Air | Wide heterogeneity | 6 ± 19 µg/m³ (mean) nih.gov |

| DBP, DEHP | Global Review (2007-2017) | Dust | Wide heterogeneity | 1.5 × 10³ ± 2.2 × 10³ µg/g (mean) nih.gov |

| DEP, BBP, DEHP | Newly Decorated Apartments (Hangzhou, China) | Household Air | Not specified | 12,096.4 ng/m³ (mean of total PAEs) researchgate.net |

| DiBP, DMEP, DBP | Laboratories (Guangzhou, China) | Indoor Air | Up to 6.39 × 10⁴ ng/m³ | 0.48 × 10³, 0.44 × 10³, 0.39 × 10³ ng/m³ (medians) nih.gov |

Consistent with their anthropogenic origins, outdoor air concentrations of phthalate esters are generally higher in urban and suburban areas compared to rural and remote locations. wikipedia.org Industrial activities, traffic, and the higher density of consumer products in populated areas contribute to these elevated levels. bohrium.com

The concentrations of PAEs in outdoor air can also exhibit seasonal variations. For instance, a study in Tianjin, China, found significantly higher concentrations of phthalates in summer compared to winter, which is attributed to increased volatilization from plastic products at higher ambient temperatures. aaqr.org Haze events have also been shown to correlate with significantly higher phthalate concentrations in both indoor and outdoor air. aaqr.org

Table 2: Comparison of Outdoor Phthalate Ester Concentrations in Different Environments

| Phthalate Ester | Location/Environment | Matrix | Concentration |

|---|---|---|---|

| DEHP | Greater Toronto Area (Urban/Traffic Sites) | Outdoor Air | 1200 pg/m³ (median) bohrium.com |

| DEHP, DBP | Tianjin, China (Urban) | PM10 | 10.79 ng/m³ (DEHP, average), 2.24 ng/m³ (DBP, average) aaqr.org |

| DEHP, DBP | Tianjin, China (Urban) | PM2.5 | 6.26 ng/m³ (DEHP, average), 1.93 ng/m³ (DBP, average) aaqr.org |

| Total PAEs | Hanoi, Vietnam (Metropolitan) | Outdoor Air | 178-487 ng/m³ (mean range) vnu.edu.vn |

| Total PAEs | Beijing, China (Urban, pre-haze, winter) | Outdoor PM2.5 | 470.39 ± 106.00 ng/m³ aaqr.org |

| Total PAEs | Beijing, China (Urban, haze, winter) | Outdoor PM2.5 | 1549.03 ± 284.58 ng/m³ aaqr.org |

Aquatic ecosystems are significant sinks for phthalate esters released into the environment. nih.gov PAEs enter water systems through various pathways, including industrial and municipal wastewater effluents, runoff from agricultural and urban areas, leaching from landfills, and atmospheric deposition. nih.govresearchgate.net Once in the aquatic environment, their distribution between the water column and sediment is determined by their physicochemical properties, particularly their water solubility and hydrophobicity. nih.gov

Phthalate esters are frequently detected in a wide range of aquatic environments, including rivers, lakes, marine waters, and even groundwater. acs.orgnih.gov Concentrations can vary significantly, from trace levels in the ng/L range to higher concentrations in the µg/L range, depending on the proximity to pollution sources. nih.gov For example, a review of studies worldwide reported PAE concentrations in the water phase ranging from 0.1 ng/L to 300 µg/L. researchgate.net

In surface waters, DEHP and DBP are often the most abundant PAEs detected. acs.org Studies in various river systems have consistently identified these two compounds as primary pollutants. nih.gov The presence of phthalates in groundwater is also a concern, as it indicates the potential for contamination of drinking water sources. nih.gov Phthalates can be introduced into groundwater systems directly or indirectly through leaching from contaminated soils and waste disposal sites. nih.gov

Table 3: Concentrations of Phthalate Esters in Surface Water and Groundwater

| Phthalate Ester | Location/Water Body | Water Type | Concentration Range |

|---|---|---|---|

| Dimethyl phthalate (DMP) | Worldwide Review | Fresh Water | N.D.–31.7 µg/L acs.org |

| Total PAEs | Worldwide Review | Water Phase | 0.1 ng/L to 300 µg/L researchgate.net |

| Total PAEs | River in Nigeria | River Water | Up to 2,705 µg/L nih.gov |

| Total PAEs | Waterworks in China | Treated Water | 0.02–0.77 µg/L nih.gov |

| Total PAEs | Surface Water in Iran | Surface Water | Undetectable to 0.43 µg/L nih.gov |

Due to their hydrophobic nature, many phthalate esters, particularly those with higher molecular weights, tend to adsorb to suspended particles in the water column and subsequently accumulate in the bottom sediments. researchgate.net Sediments, therefore, act as a long-term reservoir for these compounds in aquatic ecosystems and can provide an integrated measure of pollution over time. researchgate.net

Concentrations of PAEs in sediments are often orders of magnitude higher than in the overlying water. researchgate.net DEHP is typically the most abundant phthalate found in sediments globally, which is attributed to its high production volume, strong sorption capacity, and lower degradation rate. researchgate.net In recent years, with the restriction of DEHP in some applications, replacement plasticizers like diisononyl phthalate (DiNP) are also being detected at high concentrations in sediments. researchgate.net

Pollution hotspots with significantly elevated concentrations of phthalates in sediments are often found in areas with high levels of industrialization, urbanization, and shipping activities. researchgate.net For example, sediments in harbor areas and industrial estuaries are frequently identified as hotspots for phthalate contamination. The distribution of PAEs in sediments can be influenced by factors such as organic matter content, with higher concentrations often found in sediments with a higher proportion of organic carbon. researchgate.net

Table 4: Concentrations of Phthalate Esters in Sediments

| Phthalate Ester | Location/Water Body | Concentration Range | Mean/Median Concentration |

|---|---|---|---|

| Dimethyl phthalate (DMP) | Worldwide Review | N.D.–316 µg/kg dry weight acs.org | Not specified |

| DEHP, DiNP, DBP | U-Tapao Canal, Thailand | 190 to 2010 ng/g dry weight (total of 3 PAEs) | 484.24 ng/g (DEHP), 332.65 ng/g (DiNP), 88.82 ng/g (DBP) (averages) researchgate.net |

| DEHP | Asan Lake, Korea | 3.6–8973 µg/kg dry weight (total of 14 PAEs) | Not specified researchgate.net |

| DEHP | Worldwide Sediments | Observed to be a large proportion of total PAEs aaqr.org |

Terrestrial Environmental Compartments: Soil and Dust Contamination

Limited specific data is available in peer-reviewed literature regarding the widespread contamination of terrestrial environments with Hexyl Isotridecyl Phthalate. Most environmental monitoring studies on phthalates tend to focus on more common congeners such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP). However, some studies have identified its presence, indicating that it is a contaminant in the environment.

Specific quantitative data on the concentration and spatial distribution of this compound in soil matrices are not widely documented in readily available scientific literature. General studies on phthalate esters (PAEs) in agricultural and urban soils often report on a standard list of priority phthalates, which does not typically include this compound. cpsc.govindustrialchemicals.gov.aunih.gov

However, a technical report from the "Cruise of the Three Seas" (EMBLAS project) noted the detection of this compound in all sediment samples analyzed, highlighting its presence in marine and coastal environments. emblasproject.org While this is not terrestrial soil, it does indicate the compound's persistence and distribution in solid environmental media. The concentrations in these sediment samples were not specified in the excerpt. emblasproject.org The lack of extensive soil monitoring data for this specific phthalate makes it difficult to ascertain its typical concentration ranges and spatial distribution patterns in terrestrial ecosystems.

House dust is a well-established reservoir for a variety of semi-volatile organic compounds (SVOCs), including numerous phthalates. Phthalates are released from consumer products and building materials into the indoor environment, where they adsorb to dust particles. env.go.jpresearchgate.net While many studies have documented the presence of a range of phthalates in house dust, specific data on the concentration of this compound is scarce. nepc.gov.aunih.govmst.dk Studies on indoor dust contamination typically focus on phthalates that are produced in higher volumes or have known health concerns, such as DEHP, DBP, and Benzyl Butyl Phthalate (BBP). env.go.jpresearchgate.net

Sources and Pathways of this compound Release to the Environment

The primary sources and pathways of this compound release into the environment are expected to be similar to those of other high molecular weight phthalates used as plasticizers.

Migration from Polymeric Materials: Mechanisms and Influencing Factors

Phthalates, including this compound, are not chemically bound to the polymer matrix in plastics like polyvinyl chloride (PVC). emblasproject.org This allows them to migrate, or leach, from the material into the surrounding environment over time. emblasproject.org This process is a significant pathway for their release into air, water, soil, and dust.

The rate of migration is influenced by several factors:

Temperature: Higher temperatures can increase the rate of diffusion and leaching of phthalates from plastic products.

Contact with Lipids: Phthalates are more soluble in fats and oils, so contact with fatty substances can accelerate their migration.

UV Radiation: Exposure to ultraviolet light can cause photoaging of plastics, which may enhance the leaching of phthalates and their degradation products.

Physical Abrasion: Wear and tear of plastic materials can increase the surface area available for migration and can also generate microplastic particles containing the phthalate.

While these general principles apply to all non-covalently bound plasticizers, specific migration rates for this compound from various polymeric materials are not well-documented in the available literature.

Industrial Discharge and Waste Management Contributions

Industrial activities are a primary source of phthalate release into the environment. A 1977 report from the U.S. Environmental Protection Agency listed the production of "hexyl isodecyl phthalate," a closely related compound, indicating its use in industrial applications. The release can occur during the manufacturing of the phthalate itself, as well as during its use in the production of plasticized materials.

Waste management processes, particularly the disposal of plastic-containing products in landfills, are another major contributor to environmental phthalate contamination. As products in landfills degrade, phthalates can be released into the landfill leachate, which is the liquid that drains from a landfill. If not properly contained and treated, this leachate can contaminate groundwater and surrounding soil. While studies have extensively analyzed landfill leachate for common phthalates like DEHP, specific data on the presence and concentration of this compound in industrial discharge and landfill leachate is limited in the reviewed literature.

Agricultural Runoff and Biosolid Application as Release Vectors

Agricultural practices are significant contributors to the environmental dissemination of phthalates. The application of biosolids to land and the use of plastic materials in agriculture, such as mulching films, are primary vectors for the introduction of these compounds into terrestrial and aquatic systems. nih.govmdpi.com

Phthalates are frequently detected in municipal wastewater and, due to their lipophilic nature, they tend to concentrate in sewage sludge. epa.gov The subsequent application of these biosolids as fertilizer on agricultural land can introduce significant amounts of phthalates into the soil. nih.govresearchgate.net One study noted that the concentration of Di(2-ethylhexyl)phthalate (DEHP), a well-studied HMWP, in biosolids can range from 4 to 170 mg kg-1 dry matter. epa.gov Land application of biosolids can lead to the accumulation of these contaminants in the soil, with potential for subsequent translocation into the food chain. mdpi.com

Research has shown that the concentration of phthalates in agricultural soils can vary widely. A study in Xinjiang, China, detected five common phthalates in agricultural soil, with total concentrations ranging from 7.29 to 1064.1 μg kg−1. mdpi.com Another study in the coastal areas of South China found total concentrations of 15 different phthalates in agricultural soils to be between 0.445 and 4.473 mg/kg. mdpi.com The use of plastic mulches in agriculture is another direct source, with DEHP, Diisobutyl phthalate (DiBP), and Dibutyl phthalate (DBP) being the main species detected in these films. mdpi.com The degradation and aging of these plastics can lead to the leaching of phthalates into the soil.

Agricultural runoff can then transport these soil-bound phthalates into nearby water bodies, leading to the contamination of surface and groundwater. nih.gov The mobility of these compounds in soil, and therefore their potential to enter runoff, is influenced by factors such as soil type and organic matter content.

Concentrations of Selected Phthalates in Agricultural Soils from Different Regions

| Phthalate Compound | Region | Concentration Range (mg/kg, dry weight) | Mean Concentration (mg/kg, dry weight) | Primary Sources Noted |

|---|---|---|---|---|

| Total PAEs (15 compounds) | Coastal South China | 0.445 - 4.473 | 1.582 | Not Specified |

| DEHP | Coastal South China | 0.129 - 2.628 | 0.947 | Not Specified |

| DnBP | Coastal South China | 0.073 - 1.109 | 0.259 | Not Specified |

| Total PAEs (5 compounds) | Xinjiang, China | 0.007 - 1.064 | 0.112 | Facility Agriculture |

| DBP | Xinjiang, China | - | 0.055 (approx.) | Facility Agriculture |

| DEHP | Xinjiang, China | - | 0.030 (approx.) | Facility Agriculture |

| Total PAEs (13 compounds) | Antalya, Turkey (Greenhouse) | 0.21 - 2.48 | - | Greenhouse Cultivation |

| Total PAEs (13 compounds) | Antalya, Turkey (Open Field) | 0.24 - 1.25 | - | Open-field Cultivation |

Spatial and Temporal Variability in Environmental Concentrations

The environmental concentrations of phthalates, including HMWPs, exhibit significant variability both geographically and over time. This is influenced by patterns of production and use, regulatory actions, and environmental degradation processes.

Regional and Global Distribution Patterns

Phthalates are considered ubiquitous environmental contaminants, detected in various environmental compartments across the globe. milanpolymerdays.org The global consumption of phthalates is substantial, with a notable increasing trend in Asian countries. milanpolymerdays.org This has led to higher environmental concentrations in these regions. For instance, a review of phthalate levels in air and dust found that Asian countries had the highest reported levels. giftfreie-stadt.de

In China, which is a major producer and consumer of plastics and phthalates, high levels of exposure to certain phthalates have been documented. nih.gov Studies in agricultural areas of China have consistently detected a range of phthalates in soil and water. mdpi.commdpi.complos.org

In Europe and North America, stricter regulations on the use of some phthalates have been implemented, which has influenced their environmental distribution. giftfreie-stadt.de However, even in these regions, phthalates are commonly found in the environment due to their widespread use and persistence.

A technical report from a cruise of the North-East Atlantic, Mediterranean, and Black Seas specifically identified This compound in sediment samples, confirming its presence in the marine environment. emblasproject.org This finding, while not providing quantitative concentration data, is a direct piece of evidence for the distribution of this specific compound.

Seasonal and Long-term Trends in Phthalate Ester Levels

The environmental levels of phthalate esters are not static and can fluctuate seasonally and over longer periods. Seasonal variations can be influenced by factors such as temperature, rainfall, and agricultural cycles. For example, the application of biosolids typically occurs at specific times of the year, which could lead to seasonal peaks in soil concentrations. Runoff events, which are often linked to seasonal precipitation patterns, can also influence the transport of phthalates into aquatic environments.

Long-term trends in phthalate concentrations are often linked to changes in their production and use, as well as regulatory measures. There has been a documented trend of decreasing environmental and human exposure levels for some low-molecular-weight phthalates that have been subject to regulation due to health concerns. acs.org This has been accompanied by an increase in the use and environmental presence of higher-molecular-weight phthalates and non-phthalate alternatives. researchgate.net For example, Diisononyl phthalate (DINP) has been observed to be replacing DEHP as the dominant plasticizer in some environmental compartments. researchgate.net

Environmental Fate and Transformation Processes

Biodegradation of Hexyl Isotridecyl Phthalate (B1215562) in Environmental Systems

The primary mechanism for the removal of phthalate esters (PAEs) from the environment is microbial degradation. d-nb.infonih.gov While specific research on the biodegradation of Hexyl Isotridecyl Phthalate is not extensively detailed in the available literature, the environmental fate of this compound can be inferred from the well-documented degradation pathways of other structurally similar phthalates. Microbial degradation is considered a cost-effective and environmentally sound method for eliminating PAEs from contaminated environments such as soil, water, and sediment. d-nb.inforesearchgate.net The process is significantly faster than abiotic degradation methods like hydrolysis or photolysis. d-nb.info For instance, the aqueous photolysis half-life of some phthalates can range from over 100 days to as long as 2000 years. d-nb.info The complete mineralization of PAEs often requires the synergistic action of diverse microbial communities capable of degrading both the aromatic phthalate core and the associated alkyl side chains. d-nb.info

Microorganisms have evolved distinct strategies to break down phthalates depending on the presence or absence of oxygen. nih.govresearchgate.net Both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways are initiated by the hydrolysis of the phthalate diester. researchgate.netnih.gov However, the subsequent degradation of the resulting phthalic acid (PA) moiety differs fundamentally between the two conditions. nih.gov

Under aerobic conditions , bacteria employ oxygenase enzymes to hydroxylate the aromatic ring of phthalic acid. nih.gov This process typically involves phthalate dioxygenases that convert PA into intermediates like protocatechuate. d-nb.infonih.gov This central intermediate is then further broken down through ring cleavage, eventually leading to intermediates of central metabolic pathways like the Krebs cycle. nih.govresearchgate.net